molecular formula C13H10N2O2 B1470108 1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1522721-96-5

1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Cat. No. B1470108
M. Wt: 226.23 g/mol
InChI Key: UXSPCWOIUJPILD-UHFFFAOYSA-N
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Description

“1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid” is a chemical compound . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The compound has a molecular weight of 244.25 .


Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the use of a rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles .


Molecular Structure Analysis

The molecular structure of “1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid” consists of a pyrrole ring attached to a cyanophenyl group and a carboxylic acid group . The InChI code for this compound is 1S/C13H12N2O3/c14-7-9-2-1-3-10 (6-9)8-15-11 (13 (17)18)4-5-12 (15)16/h1-3,6,11H,4-5,8H2, (H,17,18) .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be used in the synthesis of “1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid”.


Physical And Chemical Properties Analysis

The compound “1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid” has a molecular weight of 213.2 .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, are significant in biotechnological applications, particularly in the context of engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. The study by Jarboe et al. (2013) delves into the impact of carboxylic acids on microbial cells, highlighting their use as food preservatives and the challenges they pose in fermentative production due to their inhibitory effects. This research underscores the necessity of metabolic engineering strategies to enhance microbial tolerance against such inhibitors (Jarboe, Royce, & Liu, 2013).

Reactive Extraction of Carboxylic Acids

The review by Djas and Henczka (2018) focuses on the separation of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids. This study presents an efficient method for carboxylic acid separation, highlighting the environmentally friendly nature of supercritical CO2 as a solvent. The findings suggest the competitive advantage and higher yield of the supercritical reactive extraction process over traditional methods, which could have implications for the purification and application of specific carboxylic acids like "1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid" (Djas & Henczka, 2018).

Synthesis of Biologically Active 1-Indanones

Turek et al. (2017) provide a comprehensive review of the synthesis methods for 1-indanones, compounds known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The review covers over 100 synthetic methods and highlights the significance of carboxylic acids and their derivatives in the development of pharmacologically active compounds. This context may be relevant to understanding the potential applications of "1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid" in drug synthesis and its role in treating various diseases (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

Application in Drug Synthesis

The article by Zhang et al. (2021) reviews the application of levulinic acid, a biomass-derived carboxylic acid, in drug synthesis, emphasizing its role in cancer treatment and medical materials. Levulinic acid's versatility in drug synthesis, owing to its functional groups, suggests the potential utility of carboxylic acids like "1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid" in medicinal chemistry and pharmaceutical applications (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Safety And Hazards

The safety information for “1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and has several hazard statements including H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

1-[(3-cyanophenyl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-8-10-3-1-4-11(7-10)9-15-6-2-5-12(15)13(16)17/h1-7H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSPCWOIUJPILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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